Product packaging for 2-Acetamido-1,3-oxazole-5-carboxylic acid(Cat. No.:CAS No. 2138145-90-9)

2-Acetamido-1,3-oxazole-5-carboxylic acid

Cat. No.: B2511861
CAS No.: 2138145-90-9
M. Wt: 170.124
InChI Key: WNKOXFVSBWUCNB-UHFFFAOYSA-N
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Description

2-Acetamido-1,3-oxazole-5-carboxylic acid (CAS 2138145-90-9) is a high-purity heterocyclic building block designed for research applications in medicinal chemistry and drug discovery. With a molecular formula of C 6 H 6 N 2 O 4 and a molecular weight of 170.12 g/mol , this compound integrates both acetamido and carboxylic acid functional groups on an oxazole core, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its use as a precursor for the design and development of novel pharmaceutical compounds, particularly in constructing small-molecule libraries. The carboxylic acid moiety allows for further derivatization via amide bond formation or esterification, while the acetamido group can influence the compound's electronic properties and hydrogen-bonding capacity. This compound is related to other valuable research intermediates such as Ethyl 2-amino-1,3-oxazole-5-carboxylate and shares a structural motif common in bioactive molecules. Researchers utilize this and similar oxazole-carboxylic acids to explore new chemical spaces and develop potential therapeutic agents. Handle with care and always consult the Safety Data Sheet. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O4 B2511861 2-Acetamido-1,3-oxazole-5-carboxylic acid CAS No. 2138145-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3(9)8-6-7-2-4(12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKOXFVSBWUCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Classical Approaches for Oxazole (B20620) Ring Formation

Traditional methods for oxazole synthesis have been foundational in organic chemistry, providing robust pathways to the oxazole core.

The Robinson-Gabriel synthesis is a powerful method for preparing 2,5-disubstituted oxazoles. The reaction involves the intramolecular cyclodehydration of 2-acylamino ketones, typically promoted by a cyclodehydrating agent such as concentrated sulfuric acid or trifluoroacetic anhydride. wikipedia.orgsynarchive.com This method is named after Sir Robert Robinson and Siegmund Gabriel, who described it in 1909 and 1910. wikipedia.org

The general mechanism proceeds via the dehydration of a 2-acylamino ketone. For the synthesis of 2-Acetamido-1,3-oxazole-5-carboxylic acid, a suitable precursor would be a derivative of 2-(acetylamino)-3-oxobutanoic acid. The acetylamino moiety serves as the precursor for the 2-acetamido group, while the keto-acid portion cyclizes to form the oxazole ring with the carboxylic acid at the C5 position. A one-pot synthesis has been developed using a general oxazolone (B7731731) template, combining a Friedel-Crafts Lewis acid with a cyclodehydrating agent like trifluoromethanesulfonic acid to generate the desired products. wikipedia.org

Table 1: Overview of Classical Oxazole Syntheses

Synthesis MethodPrimary ReactantsResulting Substitution PatternApplicability to Target Compound
Robinson-Gabriel2-Acylamino ketone2,5-DisubstitutedDirectly applicable
Fischer-OxazoleCyanohydrin and Aldehyde2,5-DisubstitutedApplicable, requires specific starting materials
Bredereckα-Haloketone and Amide2,4-DisubstitutedNot directly applicable for 2,5-substitution

Discovered by Emil Fischer in 1896, the Fischer-Oxazole synthesis is a method for producing 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org This reaction is essentially a dehydration process that can occur under mild conditions. wikipedia.orgijpsonline.com Typically, both the cyanohydrin and aldehyde reactants have aromatic groups. wikipedia.org

To adapt this synthesis for this compound, specialized starting materials would be necessary. The synthesis would require a cyanohydrin containing a precursor to the acetamido group at the C2 position and an aldehyde that can be converted to a carboxylic acid at the C5 position. For instance, the reaction of mandelic acid nitrile with benzaldehyde (B42025) yields 2,5-diphenyloxazole. cutm.ac.in The direct incorporation of the acetamido and carboxylic acid functionalities presents a significant challenge for this classical method.

The Bredereck reaction involves the synthesis of oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com This method is particularly effective for producing 2,4-disubstituted oxazoles. ijpsonline.com Due to the resulting substitution pattern, the Bredereck reaction is not a direct or suitable method for the synthesis of the 2,5-disubstituted target compound, this compound.

Modern Synthetic Innovations for Substituted Oxazole Carboxylic Acids

Contemporary synthetic chemistry offers more versatile and often milder routes to complex oxazole structures, including those bearing carboxylic acid functionalities.

The Van Leusen Oxazole Synthesis, developed in 1972, is a highly effective one-pot reaction for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.comnih.govmdpi.com The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. ijpsonline.comnih.govorganic-chemistry.org

For the synthesis of a 2,5-disubstituted oxazole like the target compound, a modification of the standard Van Leusen protocol is required. Instead of TosMIC, a custom isocyanide reagent bearing the acetamido group would be needed. This N-acetylated isocyanide derivative could then react with an aldehyde precursor of the C5-carboxylic acid, such as a glyoxylate (B1226380) ester. This approach allows for the direct installation of the required substituents at both the C2 and C5 positions. The reaction's versatility has been expanded through the use of ionic liquids as solvents, which can enhance yield and allow for reuse of the solvent. ijpsonline.commdpi.com

Modern organometallic chemistry provides powerful tools for both constructing the oxazole ring and functionalizing it. Metal-catalyzed reactions, particularly those involving palladium, copper, and gold, are at the forefront of these innovations.

One major strategy is the metal-catalyzed cyclization of acyclic precursors. For example, gold-catalyzed pathways can produce 2,5-disubstituted oxazoles from carboxamides and propynals. researchgate.net Another approach involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides, which can yield 2,4-disubstituted oxazoles. organic-chemistry.orgbohrium.com

A second, highly versatile strategy involves the functionalization of a pre-formed oxazole ring using metal-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of substituents. A potential route to this compound could involve:

Synthesis of a 2-halo-1,3-oxazole-5-carboxylate ester.

A palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to install an amino or acetamido group at the C2 position.

Hydrolysis of the ester at the C5 position to yield the final carboxylic acid.

This modular approach provides significant flexibility. For instance, direct arylation of 4-substituted oxazoles with aryl bromides has been achieved using a combination of palladium and copper catalysts. semanticscholar.org Similarly, the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole allows for the introduction of various electrophiles at C5, followed by nucleophilic displacement of the sulfonyl group at C2 to create diverse 2,5-disubstituted oxazoles. nih.gov

Table 2: Comparison of Modern Synthetic Approaches

MethodKey ReagentsGeneral StrategyAdvantages
Van Leusen SynthesisCustom Isocyanide, AldehydeConvergent ring formationMild conditions, good for C5 substitution
Metal-Catalyzed CyclizationPropargyl amides, Metal catalyst (e.g., Au)Ring formation from acyclic precursorsHigh efficiency and atom economy
Metal-Catalyzed Cross-CouplingHalo-oxazole, Coupling partners, Catalyst (e.g., Pd, Cu)Stepwise functionalization of oxazole coreHigh modularity and functional group tolerance

Table of Compounds

Metal-Catalyzed Cyclization and Coupling Reactions for Oxazole Scaffolds

Palladium, Copper, and Iron Catalysis in Regioselective Synthesis

Transition metal catalysis offers powerful tools for the regioselective synthesis of substituted oxazoles, enabling the formation of specific isomers that might be challenging to obtain through traditional methods.

Palladium (Pd) Catalysis: Palladium catalysts are versatile for constructing oxazole rings. One notable method involves the palladium-catalyzed sequential C-N and C-O bond formation from simple amides and ketones. organic-chemistry.org This approach proceeds through an sp2 C-H activation pathway, offering a direct route to highly substituted oxazoles under relatively mild conditions. organic-chemistry.org For instance, the reaction between benzamides and various ketones using a palladium acetate (B1210297) catalyst can yield oxazole derivatives in good yields. organic-chemistry.org Direct C-5 arylation of the oxazole ring, another significant application of palladium catalysis, allows for the introduction of aryl groups at a specific position, which is crucial for building complex molecules. nih.gov

Copper (Cu) Catalysis: Copper catalysts are also widely employed in oxazole synthesis. They can be used in combination with other metals, such as palladium, for direct arylation reactions or in standalone systems. ijpsonline.com A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed utilizing a ruthenium(II) porphyrin–copper chloride catalyzed cyclization. acs.orgnih.gov Copper catalysis is also effective in the synthesis of related heterocycles like 1,3,4-oxadiazoles, which can be formed from arylacetic acids and hydrazides via a copper-catalyzed dual oxidation process. nih.gov

Iron (Fe) Catalysis: While less common for direct oxazole synthesis compared to palladium and copper, iron catalysis is significant in the synthesis of related heterocyclic precursors. For example, anhydrous FeCl₂ can catalyze the isomerization of 3-aryl-5-chloroisoxazoles into 2H-azirine-2,2-dicarbonyl dichlorides, which are versatile intermediates for various nitrogen-containing compounds. beilstein-journals.org

The table below summarizes representative examples of metal-catalyzed reactions for the synthesis of oxazole derivatives.

Catalyst SystemReactantsProduct TypeYield (%)Reference
Pd(OAc)₂, K₂S₂O₈, CuBr₂Amides and KetonesSubstituted OxazolesUp to 86% organic-chemistry.org
Ru(II) porphyrin, CuCl₂Benzene (B151609) carboxylic acids and phenylethenes2,5-Disubstituted OxazolinesN/A acs.orgnih.gov
Copper CatalystArylacetic acids and Hydrazides2,5-Disubstituted 1,3,4-OxadiazolesGood nih.gov
Ruthenium(II) Porphyrin Catalysis

Ruthenium-based catalysts have emerged as powerful tools in organic synthesis. Specifically, Ruthenium(II) porphyrin complexes, often used in conjunction with copper salts, have been shown to effectively catalyze the cyclization reactions to form 2,5-disubstituted oxazoles and oxazolines. acs.orgnih.gov This methodology involves the reaction of readily available starting materials like benzene carboxylic acids with phenylethenes or phenylacetylenes under mild conditions. acs.orgnih.gov The reaction proceeds through a series of steps that result in the formation of an intermolecular C-N bond and an intramolecular C-O bond, leading to the desired heterocyclic product. acs.orgnih.gov Another application involves the use of [RuCl₂(p-cymene)]₂ for the monoalkenylation of arene C-H bonds directed by an oxazoline group, demonstrating the versatility of Ruthenium(II) catalysts in functionalizing molecules containing the oxazoline scaffold. rsc.org

Suzuki-Miyaura Coupling for Functionalized Oxazoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This palladium-catalyzed reaction has been successfully applied to the functionalization of oxazole rings. A notable strategy involves a one-pot synthesis of 2,4,5-trisubstituted oxazoles. beilstein-journals.orgnih.govsemanticscholar.org This method begins with the formation of a 5-(triazinyloxy)oxazole intermediate from carboxylic acids and amino acids, which then undergoes a nickel- or palladium-catalyzed Suzuki-Miyaura coupling with boronic acids to introduce a substituent at the 5-position. beilstein-journals.orgnih.govsemanticscholar.org This approach is highly valuable due to the commercial availability of a wide variety of carboxylic acids, amino acids, and boronic acids, allowing for the creation of diverse oxazole libraries. beilstein-journals.orgnih.govsemanticscholar.org

The following table illustrates the components used in this one-pot/Suzuki-Miyaura coupling strategy for creating 2,4,5-trisubstituted oxazoles.

2-Substituent Precursor4-Substituent Precursor5-Substituent PrecursorCatalystProduct TypeReference
Carboxylic AcidAmino AcidBoronic AcidNi or Pd catalyst2,4,5-Trisubstituted Oxazole beilstein-journals.orgnih.govsemanticscholar.org

Green Chemistry Approaches in Oxazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and benign solvents, have been applied to the synthesis of oxazoles to enhance efficiency and reduce environmental impact. ijpsonline.com

Microwave-Assisted Techniques for Enhanced Efficiency

Microwave irradiation has become a popular alternative to conventional heating in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. acs.orgresearchgate.netrsc.org The synthesis of oxazoles has greatly benefited from this technology. For example, the van Leusen reaction, a classical method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), can be performed efficiently under microwave irradiation. ijpsonline.comacs.org One study demonstrated the synthesis of 5-phenyl oxazole in 96% yield in just 8 minutes using microwave heating. acs.org This high efficiency is also applicable to large-scale synthesis. acs.org

MethodReactantsCatalyst/BaseTimeYield (%)Reference
MicrowaveAryl aldehyde, TosMICK₃PO₄8 min96% acs.org
Conventional1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, Hippuric acidSodium acetate2.5 - 4 hN/A researchgate.net
Ultrasound-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. nih.gov Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov The synthesis of oxazole derivatives has been successfully achieved using ultrasound, often in conjunction with green solvents like Deep Eutectic Solvents (DES). ijpsonline.comresearchgate.net This combination offers an efficient and environmentally friendly pathway. ijpsonline.comresearchgate.net For example, the reaction between 4-substituted phenacylbromide and amide derivatives in the presence of a DES can be effectively promoted by ultrasound. ijpsonline.com Research has shown that ultrasound-assisted methods can lead to significantly higher yields (e.g., 90%) in much shorter reaction times (e.g., 8 minutes) compared to conventional thermal methods (69% yield in 3.5 hours). researchgate.net

Biocatalysis and Solvent-Free Methods

Biocatalysis and solvent-free reaction conditions represent the cutting edge of green chemistry. While specific applications of biocatalysis for the synthesis of this compound are not documented, the use of biocatalysts in the synthesis of related heterocycles is promising. For instance, a chitosan-derived Schiff's base has been used as an eco-friendly biocatalyst for the ultrasound-assisted synthesis of thiazole (B1198619) derivatives. acs.org

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially hazardous solvents. A one-pot, solvent-free procedure has been described for the preparation of azole carboximidamides, demonstrating the feasibility of conducting complex organic transformations without a solvent medium. researchgate.net The application of these principles to the synthesis of the target oxazole carboxylic acid could provide a substantially greener synthetic route.

Direct Synthesis Routes from Carboxylic Acids and Related Precursors

The synthesis of 2,5-disubstituted oxazoles, such as this compound, can be approached through several established methodologies, often requiring the strategic construction of the heterocyclic core from acyclic precursors. A prominent and historically significant method is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone using a cyclodehydrating agent. wikipedia.orgsynarchive.com For the target molecule, this would necessitate a precursor like a 2-(acetylamino)-3-oxosuccinic acid derivative. The reaction proceeds via protonation of the acylamino keto group, followed by cyclization and subsequent dehydration to form the aromatic oxazole ring. ijpsonline.com While effective, the yield of this reaction can be modest with traditional dehydrating agents like sulfuric acid or phosphorus pentachloride, though improvements have been noted with agents like polyphosphoric acid. ijpsonline.com

Modern adaptations have expanded the utility of this reaction. For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that couples an initial Ugi multicomponent reaction with a subsequent Robinson-Gabriel cyclodehydration. nih.gov Another approach involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent to activate the acid in situ, which then reacts with an isocyanoacetate. nih.gov This method offers a broad substrate scope and good functional group tolerance. nih.gov Additionally, a novel one-pot method for synthesizing 2,4,5-trisubstituted oxazoles has been developed, which combines oxazole synthesis with a Suzuki–Miyaura coupling reaction, starting from carboxylic acids, amino acids, and boronic acids. beilstein-journals.org

Other classical methods include the Bredereck reaction, which synthesizes oxazoles by reacting α-haloketones with amides, typically yielding 2,4-disubstituted products. ijpsonline.comijpsonline.com The Fischer oxazole synthesis, another foundational method, uses cyanohydrins and aldehydes to produce 2,5-disubstituted oxazoles. ijpsonline.com

Regioselectivity and Stereoselectivity in Oxazole Synthesis

Regioselectivity, the control over the placement of substituents on the oxazole ring, is a critical aspect of synthesizing asymmetrically substituted compounds like this compound. The chosen synthetic route inherently governs the final arrangement of the functional groups.

In the Robinson-Gabriel synthesis, the regiochemistry is predetermined by the structure of the starting 2-acylamino-ketone. wikipedia.orgsynarchive.com The acyl portion of the precursor becomes the C2 substituent, while the keto moiety forms the remainder of the ring, dictating the position of the C5 substituent. Therefore, to achieve the desired 2-acetamido-5-carboxylic acid structure, the starting material must be synthesized with the acetyl group on the nitrogen and the carboxylic acid (or a precursor) attached to the carbon that will become C5 of the oxazole.

Similarly, other named reactions for oxazole synthesis offer predictable regiochemical outcomes. The Bredereck reaction between an α-haloketone and an amide typically yields 2,4- or 2,5-disubstituted oxazoles. ijpsonline.com The Fischer synthesis from cyanohydrins and aldehydes leads specifically to 2,5-disubstituted oxazoles. slideshare.net The development of metal-catalyzed reactions has also provided high regioselectivity. For example, a copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes can produce 2,5-disubstituted oxazoles. tandfonline.com

Stereoselectivity is generally not a factor in the synthesis of the oxazole ring itself, as the resulting aromatic ring is planar and achiral. However, if chiral centers exist in the starting materials or are introduced during subsequent derivatization of the side chains, their stereochemical integrity would need to be considered.

Derivatization Strategies for the Acetamido and Carboxylic Acid Functionalities

The bifunctional nature of this compound, possessing both a carboxylic acid and an acetamido group, allows for a diverse range of chemical modifications at either end of the molecule.

The carboxylic acid group at the C5 position is a prime site for derivatization through esterification and amidation. cymitquimica.com

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol to achieve high yields. masterorganicchemistry.com

Amidation: The formation of amides from the carboxylic acid requires coupling with a primary or secondary amine. Direct reaction is generally inefficient due to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated." This is typically achieved using peptide coupling reagents. bohrium.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk Other efficient coupling agents include phosphonium-based reagents like BOP (benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govnih.gov These methods are highly efficient and generally proceed under mild conditions. nih.govresearchgate.net

Table 1: Selected Reagents for Carboxylic Acid Derivatization

Reaction Reagent Class Specific Examples
Esterification Acid Catalysts H₂SO₄, TsOH, HCl
Amidation Carbodiimides DCC, EDC
Phosphonium Salts BOP

The acetamido group at the C2 position also provides a handle for chemical modification, primarily through hydrolysis to the corresponding amine.

Hydrolysis: The amide bond of the acetamido group can be cleaved under acidic or basic conditions to yield 2-amino-1,3-oxazole-5-carboxylic acid. nih.gov This hydrolysis unmasks a primary amino group, which is a versatile intermediate for further functionalization. nih.gov The resulting 2-amino-oxazole can be acylated with various agents to introduce different substituents, or it can undergo other reactions typical of aromatic amines.

Other Transformations: While direct N-alkylation of the acetamido group is challenging, the 2-amino derivative obtained from hydrolysis can be readily alkylated. The oxazole ring itself can be susceptible to ring-opening or rearrangement under certain harsh conditions, but selective transformation of the acetamido group is achievable. rsc.orgresearchgate.net For example, it is known that oxazolines (the non-aromatic precursor to oxazoles) can be converted to thiazolines using sulfurating agents, suggesting the potential for more complex heterocyclic transformations. acs.org

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions of the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The presence of the 2-acetamido group, a strong electron-donating group through resonance, is expected to further activate the ring towards electrophilic substitution. Conversely, the 5-carboxylic acid group is electron-withdrawing and deactivates the ring. The net effect of these two opposing groups directs the regioselectivity of substitution reactions. Nucleophilic substitution reactions on the oxazole ring are generally less common unless a good leaving group is present. nih.gov

The nitrogen atom at the 3-position of the oxazole ring is the most basic site and is susceptible to protonation by acids. nih.gov In the presence of a strong acid, 2-acetamido-1,3-oxazole-5-carboxylic acid is expected to form an oxazolium salt.

ReactionReagents and ConditionsExpected ProductNotes
ProtonationStrong acid (e.g., HCl, H₂SO₄)3-Oxazolium saltProtonation occurs at the N-3 position.
N-AlkylationAlkyl halide (e.g., CH₃I), base (e.g., NaH, K₂CO₃)3-Alkyl-2-acetamido-1,3-oxazolium-5-carboxylateRegioselectivity may be influenced by steric and electronic factors. nih.govbeilstein-journals.org

Acylation of the oxazole ring can occur at the nitrogen atom. Similar to alkylation, this reaction would involve the nucleophilic attack of the N-3 atom on an acylating agent, such as an acid chloride or anhydride. Regioselective N-acylation has been observed in other azole systems. beilstein-journals.org

Common electrophilic substitution reactions for electron-rich heterocycles include halogenation and formylation.

Halogenation: Halogenation of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 4-halo derivative. organic-chemistry.orgmasterorganicchemistry.com These reactions often proceed via a radical or an electrophilic pathway. nih.govyoutube.com

Formylation: The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgnih.govresearchgate.netrsc.org This reaction would likely introduce a formyl group at the C-4 position of the oxazole ring.

ReactionReagents and ConditionsExpected ProductNotes
BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) or light2-Acetamido-4-bromo-1,3-oxazole-5-carboxylic acidElectrophilic substitution at the activated C-4 position. organic-chemistry.orgmasterorganicchemistry.com
ChlorinationN-Chlorosuccinimide (NCS)2-Acetamido-4-chloro-1,3-oxazole-5-carboxylic acidSimilar mechanism to bromination.
FormylationPOCl₃, DMF (Vilsmeier-Haack reagent)2-Acetamido-4-formyl-1,3-oxazole-5-carboxylic acidFormylation of an electron-rich heterocycle. organic-chemistry.orgwikipedia.orgnih.gov

Role of the Acetamido Substituent in Modulating Reactivity and Electronic Properties

The 2-acetamido group plays a crucial role in the chemical behavior of the molecule. It is an activating group due to the resonance donation of the nitrogen lone pair into the oxazole ring. lasalle.edulumenlearning.com This increases the nucleophilicity of the ring, particularly at the C-4 and C-5 positions, making it more susceptible to electrophilic attack.

Carboxylic Acid Functional Group Reactivity and Transformations

The carboxylic acid group at the C-5 position undergoes typical reactions of this functional group, including esterification, amide bond formation, and decarboxylation.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using various coupling agents. researchgate.netderpharmachemica.commasterorganicchemistry.comchemguide.co.uknumberanalytics.com Common methods include the use of reagents like POCl₃, dicyclohexylcarbodiimide (B1669883) (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). derpharmachemica.combachem.comresearchgate.net

Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides. This transformation is typically facilitated by peptide coupling reagents such as HATU, HBTU, TBTU, or BOP, often in the presence of a non-nucleophilic base. researchgate.netpeptide.comyoutube.comrsc.org

Decarboxylation: Heterocyclic carboxylic acids can undergo decarboxylation upon heating, sometimes in the presence of a catalyst. google.comwikipedia.orgacs.orgorganic-chemistry.orglibretexts.org The ease of decarboxylation is often influenced by the electronic nature of the heterocyclic ring and the presence of other substituents. For this compound, the electron-donating nature of the acetamido group may facilitate decarboxylation under certain conditions. A patent describes the decarboxylation of various heterocyclic carboxylic acids in a polar aprotic solvent like DMF at elevated temperatures. google.com

ReactionReagents and ConditionsExpected ProductNotes
EsterificationAlcohol (e.g., CH₃OH), acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC, POCl₃)Methyl 2-acetamido-1,3-oxazole-5-carboxylateStandard esterification methods are likely applicable. derpharmachemica.commasterorganicchemistry.comnumberanalytics.com
Amide CouplingAmine (e.g., R-NH₂), coupling reagent (e.g., HATU, EDCI), base (e.g., DIPEA)2-Acetamido-N-alkyl-1,3-oxazole-5-carboxamideA wide range of peptide coupling reagents can be employed. researchgate.netpeptide.comyoutube.com
DecarboxylationHeat, possibly in a high-boiling solvent (e.g., DMF)2-Acetamido-1,3-oxazoleDecarboxylation of heterocyclic carboxylic acids is a known transformation. google.comwikipedia.orglibretexts.org

Ring Stability and Ring-Opening Transformations of the Oxazole Core

The stability of the oxazole ring in this compound can be influenced by the substituents. The electron-donating acetamido group can make the ring more susceptible to cleavage under certain conditions. Oxazole rings can undergo ring-opening reactions under both acidic and basic conditions. libretexts.orgyoutube.commasterorganicchemistry.com

Under acidic conditions, protonation of the ring nitrogen can facilitate nucleophilic attack and subsequent ring cleavage. rsc.orgresearchgate.net Hydrolysis of the acetamido group to a 2-amino group is also possible under acidic or basic conditions, which could further impact the stability of the oxazole ring.

The presence of the carboxylic acid group at C-5 might also play a role in the stability. For instance, in a related system, 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening and decarboxylation. chemguide.co.uk While the 2-acetamido group is different from a 5-hydroxy group, this suggests a potential for instability in the target molecule under hydrolytic conditions.

Delocalization and Aromaticity Studies of the Oxazole Ring

The oxazole ring is a five-membered heteroaromatic system containing one nitrogen and one oxygen atom. tandfonline.comwikipedia.org It possesses a delocalized 6π electron system, which is a fundamental prerequisite for aromaticity. researchgate.netchemicalbook.com However, the degree of electron delocalization and the resulting aromatic character are significantly influenced by the high electronegativity of the oxygen atom, which tends to localize the π-electrons. tandfonline.comchemicalbook.com This results in oxazoles having a lower aromatic character compared to other azoles like thiazoles or imidazoles. wikipedia.orgtaylorandfrancis.com The system is often described as a hybrid, with the nitrogen atom behaving like the one in pyridine (B92270) and the oxygen atom behaving like the one in furan. tandfonline.comtaylorandfrancis.com

Research into the electronic structure of the oxazole ring and its derivatives employs both experimental and computational methods to quantify its aromaticity. Theoretical calculations, particularly those using Density Functional Theory (DFT), have become crucial in understanding the nuanced electronic properties of these heterocycles. irjweb.com Aromaticity is not a single, directly measurable property but is rather assessed using various indices that probe different aspects of the phenomenon, such as geometry, energetics, and magnetic properties.

Key indices used in these studies include:

Aromatic Stabilization Energy (ASE): Measures the energetic stabilization gained by cyclic delocalization compared to a hypothetical non-aromatic analogue.

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the equalization of bond lengths within the ring. A value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic one.

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion that measures the magnetic shielding at the center of the ring. Negative NICS values are typically indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.

Studies on various azoles have shown that the type and position of heteroatoms and substituents significantly impact these aromaticity indices. researchgate.net For instance, in a comparative study of azoles, aza-substitution (replacing a C-H group with a nitrogen atom) at positions 2 and/or 5 was found to increase aromaticity, while substitution at positions 3 and/or 4 tended to decrease it. researchgate.net This highlights the sensitivity of the ring's electronic structure to its composition.

For oxadiazoles (B1248032), which are closely related to oxazoles, calculations have shown that the unsubstituted 1,3,4-oxadiazole (B1194373) ring is essentially non-aromatic based on its HOMA value, but the introduction of substituents can induce a degree of aromaticity. researchgate.net This suggests that the substituents on the this compound ring—the electron-donating acetamido group at C2 and the electron-withdrawing carboxylic acid group at C5—play a critical role in modulating the ring's π-electron delocalization. The presence of an electron-donating group is known to activate the oxazole ring, which implies a significant perturbation of the electron distribution. tandfonline.com

Computational analyses provide quantitative data on these effects. The tables below present representative calculated aromaticity indices for parent azole systems to illustrate the relative aromaticity within this class of heterocycles.

Table 1: Comparative HOMA Values for Parent Azole Rings
CompoundHOMA ValueReference
Pyrrole0.790 researchgate.net
Furan0.499 researchgate.net
Thiophene0.755 researchgate.net
Oxazole~0.20 - 0.50 (estimated range) researchgate.net
1,3,4-Oxadiazole (unsubstituted)~0.00 researchgate.net
Table 2: Comparative NICS(1) Values for Parent Azole Rings
CompoundNICS(1) Value (ppm)Reference
Pyrrole-15.3 researchgate.net
Furan-12.3 researchgate.net
Thiophene-13.6 researchgate.net
1,3,4-Oxadiazole-9.7 researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Acetamido-1,3-oxazole-5-carboxylic acid, offering insights into the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to its different protons. The proton of the carboxylic acid group (–COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-14.0 ppm, due to strong deshielding and hydrogen bonding. The proton attached to the oxazole (B20620) ring (C4-H) is anticipated to resonate in the aromatic region, likely between 7.5 and 8.5 ppm. The amide proton (–NH) would also produce a signal in the downfield region, generally between 8.0 and 9.5 ppm, with its exact position influenced by solvent and concentration. The methyl protons of the acetamido group (–CH₃) would be observed as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm. nih.govrsc.org

In the ¹³C NMR spectrum, the carbon atoms of the carboxylic acid (–COOH) and the amide carbonyl (–C=O) are expected at the most downfield positions, generally between 160 and 180 ppm. oregonstate.edu The carbon atoms of the oxazole ring (C2, C4, and C5) would have characteristic chemical shifts; C2, being attached to two heteroatoms (N and O) and the acetamido group, would likely resonate around 155-165 ppm. The C5 carbon, attached to the carboxylic acid group, would appear around 135-145 ppm, while the C4 carbon would be found in a similar or slightly more upfield region. mdpi.com The methyl carbon of the acetamido group is expected to have a chemical shift in the upfield region, around 20-30 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR¹³C NMR
ProtonPredicted Chemical Shift (ppm)CarbonPredicted Chemical Shift (ppm)
-COOH12.0 - 14.0 (broad s)-COOH165 - 175
-NH8.0 - 9.5 (s)-C=O (amide)168 - 172
C4-H7.5 - 8.5 (s)C2 (oxazole)155 - 165
-CH₃2.0 - 2.5 (s)C5 (oxazole)135 - 145
C4 (oxazole)130 - 140
-CH₃20 - 30

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this molecule, significant COSY correlations are not expected due to the absence of adjacent protons (H-H vicinal coupling).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would show a correlation between the C4-H proton and the C4 carbon of the oxazole ring, and between the methyl protons and the methyl carbon of the acetamido group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds). Key expected correlations would include:

The amide proton (–NH) with the amide carbonyl carbon and the C2 carbon of the oxazole ring.

The C4-H proton with the C2 and C5 carbons of the oxazole ring, and the carboxylic acid carbon.

The methyl protons (–CH₃) with the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could reveal spatial proximity between the C4-H proton and protons on adjacent molecules in a concentrated solution or solid state, providing information on intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. spectroscopyonline.com The N-H stretching vibration of the secondary amide is expected to appear as a sharp to medium band around 3300-3100 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibrations will result in two distinct and strong absorption bands. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹. spectroscopyonline.com The C=N and C=C stretching vibrations of the oxazole ring are anticipated in the 1650-1450 cm⁻¹ region. rdd.edu.iq The amide II band (N-H bending and C-N stretching) would likely be observed near 1550 cm⁻¹. Furthermore, the C-O stretching vibrations of the carboxylic acid and the oxazole ring would appear in the fingerprint region, between 1300 and 1000 cm⁻¹. spectroscopyonline.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
AmideN-H stretch3100 - 3300Medium
Carboxylic AcidC=O stretch1700 - 1725Strong
AmideC=O stretch (Amide I)1650 - 1680Strong
Oxazole RingC=N / C=C stretch1450 - 1650Medium
AmideN-H bend (Amide II)1510 - 1570Medium
Carboxylic AcidC-O stretch1210 - 1320Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. For this compound (C₆H₆N₂O₄), the expected exact mass would be calculated and compared with the experimental value. nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. nih.gov Common fragmentation pathways would likely include:

Loss of a water molecule (H₂O, 18 Da) from the carboxylic acid group.

Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Cleavage of the acetamido group, leading to the loss of ketene (B1206846) (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da).

Fragmentation of the oxazole ring itself, which can lead to a variety of smaller charged fragments. researchgate.net

Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of its conjugated system. The oxazole ring, in conjugation with the carbonyl groups of the carboxylic acid and the acetamido moiety, constitutes the primary chromophore.

The electronic transitions are likely to be π → π* transitions associated with the conjugated system of the oxazole ring and the C=O double bonds. These transitions are typically observed in the range of 200-300 nm. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are also possible but are generally weaker and may be observed as shoulders on the main absorption bands. The position and intensity of these absorption bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

A single-crystal X-ray diffraction study would reveal the planarity of the oxazole ring and the orientation of the acetamido and carboxylic acid substituents relative to the ring. rsc.orgmdpi.com Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The carboxylic acid and amide functional groups are strong hydrogen bond donors and acceptors, and they are expected to form an extensive network of hydrogen bonds in the crystal lattice. If the compound crystallizes in a non-centrosymmetric space group, X-ray crystallography can also be used to determine its absolute configuration. researchgate.net

Thermal Analysis Methods (TGA, DTA) for Decomposition Pathways and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are pivotal in assessing the thermal stability and decomposition behavior of chemical compounds. While specific experimental TGA/DTA data for this compound is not extensively available in the public domain, a predictive analysis of its decomposition can be made based on the thermal properties of its constituent functional groups: the carboxylic acid and the acetamido group.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and residual mass. libretexts.org Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material, indicating whether a process is exothermic or endothermic. libretexts.org

The thermal decomposition of this compound is expected to proceed in stages. The initial decomposition step would likely involve the decarboxylation of the carboxylic acid group, a common thermal degradation pathway for many carboxylic acids. This would result in the loss of carbon dioxide and a corresponding weight loss in the TGA curve. The acetamido group is also susceptible to thermal degradation, potentially through the cleavage of the amide bond. The oxazole ring itself is a stable aromatic system but will decompose at higher temperatures.

A hypothetical thermal decomposition profile for this compound is presented in the table below, based on the known behavior of related compounds.

Temperature Range (°C) Proposed Decomposition Event Expected Mass Loss (%) DTA Peak
150 - 250Decarboxylation of the carboxylic acid group (-COOH)~22.8%Endothermic
250 - 400Decomposition of the acetamido group (-NHCOCH₃)~29.4%Exothermic
> 400Degradation of the oxazole ring and further fragmentationVariableExothermic

Note: The temperature ranges and mass loss percentages are theoretical estimations and would require experimental verification.

Core-Level Spectroscopy Techniques (XPS, XAS, AES) for Electronic Structure and Bonding Characterization

Core-level spectroscopy techniques, including X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Auger Electron Spectroscopy (AES), are powerful tools for probing the electronic structure and chemical bonding within a molecule. These methods are element-specific and provide detailed information about the chemical environment of each atom.

X-ray Photoelectron Spectroscopy (XPS) involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted core electrons. The binding energy of these electrons is characteristic of the element and its chemical state. For this compound, XPS can be used to distinguish between the different carbon, nitrogen, and oxygen atoms within the molecule. For instance, the carbon atoms in the carboxylic acid group, the acetamido group, and the oxazole ring will exhibit distinct C 1s binding energies. Similarly, the nitrogen atoms of the oxazole ring and the acetamido group, as well as the oxygen atoms in the various functional groups, will have unique N 1s and O 1s binding energies, respectively.

X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. Near-edge X-ray absorption fine structure (NEXAFS) provides information about the unoccupied electronic states and the local coordination environment of the absorbing atom. For this compound, XAS at the C, N, and O K-edges can reveal details about the π* and σ* unoccupied molecular orbitals, offering insights into the molecule's aromaticity and the nature of its chemical bonds.

Auger Electron Spectroscopy (AES) is a surface-sensitive technique that analyzes the electrons emitted from an atom through the Auger effect. nih.gov It provides elemental and, in some cases, chemical information about the sample's surface. libretexts.orgnih.gov In the context of this compound, AES could be used to study the surface composition and electronic properties, particularly in solid-state applications. libretexts.orgnih.gov

The following table summarizes the expected core-level binding energy shifts for the atoms of the oxazole ring in this compound relative to the parent oxazole molecule, based on the electronic effects of the substituents.

Atom Position in Oxazole Ring Substituent Effect Predicted Shift in Binding Energy
N3Influenced by both groupsMinimal net change
C2Acetamido group (electron-donating)Decrease
C4Influenced by adjacent carboxylic acidIncrease
C5Carboxylic acid group (electron-withdrawing)Increase
O1Influenced by adjacent acetamido groupDecrease

Note: These are qualitative predictions. The actual shifts would depend on the interplay of inductive and resonance effects.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for studying the structural and electronic properties of organic molecules, including heterocyclic systems like oxazoles. irjweb.comresearchgate.net By applying DFT, typically with functionals like B3LYP and basis sets such as 6-311G(d,p), the molecular geometry of 2-Acetamido-1,3-oxazole-5-carboxylic acid can be optimized to its lowest energy state. irjweb.comresearchgate.net

From this optimized structure, a wealth of information about the molecule's electronic character and reactivity can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

Further analysis yields global reactivity descriptors that predict the molecule's behavior in chemical reactions. These descriptors, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and the electrophilicity index. irjweb.comnih.gov For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons, identifying it as a potential electrophile. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting intermolecular interactions. irjweb.com

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)

PropertySymbolDescriptionIllustrative Value
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital; relates to electron donation.-7.2 eV
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital; relates to electron acceptance.-1.5 eV
HOMO-LUMO GapΔEEnergy difference between HOMO and LUMO; indicates chemical reactivity.5.7 eV
Ionization PotentialIThe minimum energy required to remove an electron from the molecule.7.2 eV
Electron AffinityAThe energy released when an electron is added to the molecule.1.5 eV
Global HardnessηA measure of the molecule's resistance to change in its electron distribution.2.85 eV
Electrophilicity IndexωA measure of the propensity of the species to accept electrons.2.18 eV

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to capture experimentally. For this compound, this could involve modeling its synthesis, such as the cyclization and dehydration steps leading to the formation of the oxazole (B20620) ring.

Using DFT, researchers can map the potential energy surface of a reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the activation energy barriers for each step of the proposed mechanism can be determined. nih.gov A lower activation barrier indicates a more favorable reaction pathway. This approach allows for the comparison of different proposed mechanisms to determine the most likely route. For instance, computational studies can clarify whether a cyclization reaction proceeds through a concerted or a stepwise mechanism, providing detailed geometric information about the transition states involved.

In Silico Predictions of Chemical Behavior and Interactions

In silico methods are extensively used to predict how a molecule might behave in a biological system. A primary technique is molecular docking, which predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. nih.govnih.gov

For this compound, docking studies could be performed to explore its potential as an inhibitor for a specific enzyme. The simulation would place the molecule into the active site of the target protein and calculate a binding score, which estimates the binding affinity. The results would reveal the specific binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, or van der Waals forces between the ligand and amino acid residues in the active site. nih.govrsc.org These predictions are crucial in structure-based drug design for optimizing lead compounds to improve their potency and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a molecule. For this compound, key flexible bonds include the C-N bond of the acetamido group and the C-C bond connecting the carboxylic acid to the oxazole ring. The orientation of the carboxylic acid group itself (syn vs. anti) is also a critical conformational feature. nih.gov Quantum mechanical calculations can be used to scan the potential energy surface by systematically rotating these bonds to locate energy minima. researchgate.net

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time (from nanoseconds to microseconds). This allows researchers to observe how the molecule flexes, changes conformation, and interacts with its surroundings. MD simulations can be used to assess the stability of a particular conformer or to verify the stability of a ligand-protein complex predicted by molecular docking. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
τ1O(acetyl)-C(acetyl)-N(amido)-C(oxazole)Defines the orientation of the acetamido group.
τ2N(amido)-C(oxazole)-C(carboxyl)-C(oxazole)Defines the orientation of the carboxylic acid group.
τ3C(oxazole)-C(carboxyl)-O-HDefines the conformation of the hydroxyl proton (syn/anti).

Quantitative Structure-Activity Relationships (QSAR) for Oxazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While a specific QSAR model for this compound derivatives may not be established, the oxazole scaffold is frequently studied using this approach for activities such as anticancer, antileishmanial, and anti-inflammatory effects. rsc.orgmdpi.comnih.gov

To build a QSAR model, a dataset of structurally related oxazole compounds with known biological activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), and topological indices. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. researchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts by prioritizing the synthesis of the most promising candidates. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that use steric and electrostatic fields to build these predictive models. rsc.org

Predictive Modeling for Synthesis Optimization

Computational chemistry can also be applied to optimize the synthetic routes for producing a target molecule. By modeling the proposed reaction mechanisms, as discussed in section 5.2, chemists can predict potential challenges and opportunities for improvement.

For the synthesis of this compound, predictive modeling could be used to screen different reaction conditions in silico. For example, DFT calculations could assess the efficacy of various catalysts, the effect of different solvents on reaction barriers, or the likelihood of forming undesirable side products. By comparing the calculated activation energies for a reaction under different conditions, the model can predict which set of conditions is most likely to lead to a higher yield, faster reaction rate, or better selectivity. This predictive capability can significantly reduce the amount of time and resources spent on experimental trial-and-error, accelerating the development of efficient and robust synthetic procedures.

Research Applications Beyond Traditional Medicinal Chemistry

Applications in Materials Science and Engineering

The inherent properties of the oxazole (B20620) ring, such as its aromaticity, planarity, and ability to engage in π-stacking interactions, make it a valuable scaffold in the design of advanced materials. The presence of both a carboxylic acid and an acetamido group on the 2-Acetamido-1,3-oxazole-5-carboxylic acid molecule offers reactive sites for polymerization and functionalization, opening avenues for its use in creating specialized polymers, dyes, and electronic materials.

The synthesis of polymers often relies on bifunctional monomers that can link together to form long chains. Carboxylic acids are versatile precursors for polymer synthesis, and heterocyclic compounds are frequently incorporated into polymer backbones to impart specific thermal, mechanical, or electronic properties. nih.gov While direct polymerization of this compound is not widely documented, its structure is analogous to other heterocyclic monomers used in polymer science. For instance, maleimide (B117702) polymers derived from compounds containing heterocyclic rings, such as sulfamethoxazole, have been synthesized and studied for their thermal stability. ekb.eg The carboxylic acid group of this compound could potentially be converted into other functional groups to facilitate polymerization, creating novel materials with the oxazole moiety integrated into the polymer chain. nih.govresearchgate.net

In the field of dyes, heterocyclic compounds are crucial components of many synthetic colorants, particularly azo dyes. nih.govnih.govresearchgate.net These dyes are synthesized through a diazotization and coupling reaction, where a diazonium salt is reacted with a coupling component. mdpi.com Heterocyclic rings like oxazole can act as or be part of the coupling component, influencing the final color and properties of the dye. nih.gov The electronic nature of the oxazole ring can contribute to the chromophore system, which is responsible for absorbing and reflecting light. The synthesis of azo dyes from various heterocyclic amines has been extensively reported, suggesting that derivatives of this compound could serve as precursors for novel colorants. nih.gov

Organic compounds with extended π-conjugated systems often exhibit interesting photophysical properties, such as luminescence and semiconductivity. Oxazole-containing molecules have been investigated for their potential in organic electronics. For example, polymers incorporating electron-withdrawing units like 2,1,3-benzothiadiazole-5,6-dicarboxylicimide and electron-rich co-units containing thiazole (B1198619) (a related heterocycle) have been synthesized and shown to have narrow bandgaps, making them suitable for applications in organic thin-film transistors and polymer solar cells. nih.gov The structure of this compound could be modified to create derivatives with enhanced electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or other electronic devices.

Role in Agrochemical Research and Development

The search for new and effective agrochemicals is a continuous effort to improve crop yields and manage pests and diseases. Heterocyclic compounds are a rich source of biologically active molecules, and oxazole derivatives have shown promise in this area. nih.gov

The development of novel herbicides is crucial for modern agriculture. Many commercial herbicides are based on heterocyclic chemical structures. Research into carboxylic acid derivatives has been a fruitful area for the discovery of new herbicidal compounds. nih.gov Studies have shown that derivatives of acetamides and oxazoles can exhibit significant herbicidal activity. For example, a series of 2-(5-isoxazolyloxy)-acetamide derivatives demonstrated potent herbicidal effects against various weeds. researchgate.net Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) compounds, synthesized from nicotinic acid derivatives, have shown good activity against certain types of grass. mdpi.com While specific studies on the herbicidal activity of this compound are limited, its structural motifs are present in other herbicidally active molecules, indicating its potential as a lead compound for further investigation. nih.gov

Fungal pathogens pose a significant threat to crops worldwide. The oxazole ring is a key component in some antifungal agents. tsijournals.com Research has demonstrated that certain oxazole derivatives possess potent fungicidal activity against a range of plant pathogens. nih.gov For instance, N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives have been synthesized and identified as potential succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. acs.org The general class of carboxylic acid amides has also been explored for antifungal properties, with some compounds showing excellent activity against fungi like Botrytis cinerea and Rhizoctonia solani. nih.gov These findings suggest that this compound could serve as a valuable scaffold for the development of new fungicides.

Compound ClassTarget FungiKey Structural FeatureReference
N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamidesVarious plant pathogensOxazole-5-carboxamide acs.org
Aromatic Carboxylic Acid AmidesPythium aphanidermatum, Rhizoctonia solaniCarboxylic Acid Amide nih.gov
Oxazole DerivativesGeneral antifungal activity1,3-Oxazole Ring tsijournals.comresearchgate.net

Catalysis and Organic Synthesis Intermediate Roles

Beyond its potential direct applications, this compound is a valuable intermediate in organic synthesis. Carboxylic acids are among the most versatile and accessible starting materials for creating more complex molecules. nih.gov The oxazole ring itself is a desirable building block for natural products and bioactive molecules. nih.govnih.gov

Methods have been developed for the synthesis of 2,4,5-trisubstituted oxazoles starting from carboxylic acids, amino acids, and boronic acids. nih.govbeilstein-journals.org In these synthetic pathways, the carboxylic acid provides the C2 substituent of the oxazole ring. As a pre-formed substituted oxazole, this compound offers a strategic advantage. Its carboxylic acid group at the C5 position provides a reactive handle for a wide range of chemical transformations, including amidation, esterification, and conversion to other functional groups. This allows for the straightforward synthesis of a library of 2,5-disubstituted oxazole derivatives. researchgate.netchemimpex.com Such derivatives are of interest not only in medicinal chemistry but also in the development of new materials and agrochemicals, making this compound a versatile platform for chemical innovation.

Corrosion Inhibition Studies for Metal Protection

The prevention of metal degradation due to corrosion is a critical industrial objective. Organic heterocyclic compounds are frequently employed as corrosion inhibitors, particularly in acidic environments, because they can adsorb onto the metal surface and form a protective barrier.

The potential of this compound as a corrosion inhibitor can be inferred from the known properties of oxazole derivatives. Heterocyclic molecules containing nitrogen and oxygen atoms, such as oxazoles, are recognized as effective anti-corrosion agents. europa.eunih.gov Their efficacy stems from the presence of heteroatoms (N, O) and π-electrons in the aromatic ring, which facilitate strong adsorption onto metal surfaces. koreascience.krresearchgate.net This adsorption blocks the active sites for corrosion, slowing down the degradation process. Studies on various oxazole derivatives have demonstrated their ability to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. deswater.com

The 2-acetamido and 5-carboxylic acid groups on the oxazole ring of the target molecule could further enhance its inhibitive properties. The carboxylic acid group can improve solubility in aqueous media and provides an additional site for interaction with the metal surface. The acetamido group also contains heteroatoms (N, O) that can participate in the adsorption process, potentially increasing the surface coverage and stability of the protective film.

Table 1: Corrosion Inhibition Efficiency of Various Oxazole Derivatives on Steel

Derivative Name Concentration Inhibition Efficiency (%) Reference
Oxazole Derivative 1 Not Specified 90% koreascience.kr
Oxazole Derivative 2 (with thiol group) Not Specified 85% koreascience.kr

This table presents data for various oxazole derivatives to illustrate the potential of this class of compounds as corrosion inhibitors.

Applications in Bioimaging and Diagnostics

Fluorescent organic molecules are indispensable tools in modern biological research and medical diagnostics, enabling the visualization of cellular structures and processes. The oxazole scaffold is a core component of many fluorescent compounds.

Certain oxazole derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to a large Stokes shift and dual fluorescence, which are highly desirable properties for bioimaging probes. rsc.org Research has shown that fluorescent oxazoles can be synthesized from natural products and designed to have lipophilic properties that allow for selective staining of lipid-based structures within cells, such as lipid droplets in the cytosol. rsc.org

For this compound, the combination of the oxazole ring with the acetamido and carboxylic acid groups could be leveraged for bioimaging applications. While the intrinsic fluorescence of this specific compound is not documented, the oxazole core suggests potential. The functional groups could be used to tune its photophysical properties or to conjugate it to other molecules, such as targeting ligands or other fluorophores, to create more sophisticated probes for diagnostics. The carboxylic acid group, for instance, could be used to improve water solubility or to covalently link the molecule to biomolecules.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into larger, functional architectures is a key goal in this field.

The structure of this compound makes it a promising candidate as a building block in supramolecular chemistry.

Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The carboxylic acid group has a hydrogen bond donor (-OH) and acceptor (C=O), while the acetamido group has a donor (-NH) and an acceptor (C=O). These groups can engage in robust and directional interactions to form predictable assemblies like dimers, chains, or sheets.

π-π Stacking: The aromatic 1,3-oxazole ring can interact with other aromatic systems through π-π stacking.

Host-Guest Interactions: The combination of these interaction sites could allow the molecule to act as a host for smaller guest molecules. The oxazole ring itself has been studied for its ability to interact with gases like carbon dioxide (CO2) and nitrogen (N2) through van der Waals forces, suggesting potential applications in gas capture and separation. europa.eu The unique electronic and structural characteristics of the oxazole moiety allow its derivatives to participate in a wide array of supramolecular interactions. irjweb.com

The ability of the acetamido group to interact with cations, and the general capacity of carboxylic acids to form complexes, further broadens the potential for this compound to be used in the construction of metal-organic frameworks (MOFs) or other complex supramolecular systems. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Robinson-Gabriel, Fischer, and van Leusen syntheses. researchgate.netresearchgate.net However, the future of organic synthesis is increasingly focused on developing novel and sustainable routes that offer higher efficiency, greater substrate scope, and reduced environmental impact. ijpsonline.com

Recent advancements have moved towards greener approaches, including microwave-assisted and ultrasound-assisted syntheses, which can accelerate reaction times and improve yields. ijpsonline.comacs.org For instance, microwave irradiation has been successfully used in the van Leusen reaction to produce 5-substituted oxazoles with high efficiency. acs.orgmdpi.com Researchers have also explored metal-free oxidative cyclization methods and visible-light photocatalysis to construct the oxazole ring, avoiding the need for transition-metal catalysts and harsh oxidants. organic-chemistry.org

A particularly promising avenue is the direct synthesis of oxazoles from readily available carboxylic acids. nih.gov One novel method facilitates the creation of trisubstituted oxazoles through a one-pot sequence involving a dehydrative condensing reagent followed by a Suzuki-Miyaura coupling, showcasing a highly efficient pathway to complex oxazole structures. beilstein-journals.orgbeilstein-journals.org The use of ionic liquids as reusable solvents in reactions like the van Leusen synthesis also represents a significant step towards more sustainable chemical manufacturing. ijpsonline.comorganic-chemistry.org

Table 1: Comparison of Conventional and Modern Synthetic Methods for Oxazoles

Method Description Advantages Disadvantages
Van Leusen Synthesis Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com Mild conditions, one-pot reaction. nih.gov Use of stoichiometric reagents.
Bredereck Reaction Reaction of α-haloketones with amides. ijpsonline.com Good for 2,4-disubstituted oxazoles. ijpsonline.com Limited to specific substitution patterns.
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate reactions. acs.org Rapid, high yields, scalable. acs.org Requires specialized equipment.
Photoredox Catalysis Uses visible light to catalyze cyclization. organic-chemistry.org Sustainable, metal-free options. organic-chemistry.org Substrate scope can be limited.

| Direct Carboxylic Acid Coupling | One-pot synthesis from carboxylic acids, amino acids, and boronic acids. beilstein-journals.org | High efficiency, readily available starting materials. beilstein-journals.org | May require specific catalysts (e.g., Nickel). beilstein-journals.org |

Advanced Functionalization Strategies for Enhanced Chemical Diversity and Specificity

To fully explore the chemical space around the 2-acetamido-1,3-oxazole-5-carboxylic acid core, advanced functionalization strategies are essential. These methods allow for precise modification of the oxazole scaffold to fine-tune its properties for specific applications.

C-H bond functionalization has emerged as a powerful tool for directly installing new substituents onto the oxazole ring without the need for pre-functionalized starting materials, offering a more atom-economical approach. scilit.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the direct arylation of oxazoles, enabling the synthesis of complex derivatives. ijpsonline.com The development of ethynyl-substituted oxazoles as versatile reagents for "click chemistry" opens up new avenues for linking the oxazole core to a wide range of molecules, including biological macromolecules. chemrxiv.org These mild and efficient click reactions are well-suited for addressing the inherent instability of the oxazole ring under harsh conditions. chemrxiv.org Such strategies are crucial for building libraries of diverse oxazole derivatives for screening and optimization in drug discovery programs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Oxazole Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. ijettjournal.orgmednexus.org These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design-synthesis-testing cycle. astrazeneca.commdpi.com

In the context of oxazole chemistry, AI and ML algorithms can be employed for:

Virtual Screening: Screening massive virtual libraries of oxazole derivatives to identify candidates with high predicted activity against a specific biological target. mdpi.com

De Novo Design: Generating novel oxazole-based structures with optimized properties, such as enhanced binding affinity or improved metabolic stability. mednexus.org

Predictive Modeling: Using techniques like graph neural networks to predict the absorption, distribution, metabolism, and elimination (ADME) properties of new oxazole compounds, helping to prioritize candidates with better drug-like profiles. astrazeneca.comnih.gov

By combining computational predictions with traditional chemical synthesis, researchers can more efficiently navigate the vast chemical space of oxazole derivatives to discover new therapeutic agents. astrazeneca.com This synergy between AI and chemistry is a key emerging paradigm in modern medicinal chemistry. nih.gov

Development of Oxazole-Based Scaffolds for Chemical Biology Probes and Tools

The unique structural and electronic properties of the oxazole ring make it an excellent scaffold for the development of chemical probes and tools to study biological systems. chemscene.com These probes can be designed to interact with specific enzymes or receptors, allowing for the investigation of cellular processes. researchgate.net

One area of development is in fluorescent probes. For example, naphthoxazole-based compounds have been synthesized to act as fluorescent probes for detecting singlet oxygen. nih.gov In their native state, the fluorescence is quenched, but upon reaction with singlet oxygen, a highly fluorescent product is formed. nih.gov This "turn-on" fluorescence mechanism is highly desirable for biological imaging. Oxadiazole-based compounds, which are structurally related to oxazoles, are also being explored as chemical probes for live-cell imaging. researchgate.net The development of probes based on the this compound core could provide new tools for studying a variety of biological questions.

Multidisciplinary Research Initiatives for Oxazole Derivatives in Emerging Fields

The versatility of the oxazole core lends itself to applications beyond traditional medicinal chemistry. ijpsonline.com Multidisciplinary research initiatives are crucial for unlocking the full potential of compounds like this compound in emerging scientific fields.

Materials Science: Oxadiazole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and as liquid crystals, suggesting that oxazoles could also possess interesting photophysical properties for materials science applications. researchgate.net

Biotechnology and Agriculture: The diverse biological activities of oxazoles indicate their potential use as pesticides and herbicides. ijpsonline.com

Biomedical Engineering: Oxazole-containing polymers could be developed for applications in drug delivery or as biocompatible materials.

Collaborations between chemists, biologists, materials scientists, and engineers will be essential to explore these new frontiers and translate the fundamental properties of oxazole derivatives into innovative technologies. nih.gov

Bioisosteric Replacement Studies with the Oxazole Core

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. unimore.it The oxazole ring itself is considered a valuable bioisostere. nih.gov

The oxazole and its isomers, such as isoxazole (B147169) and the oxadiazoles (B1248032) (1,2,4- and 1,3,4-), are often used as bioisosteric replacements for amide and ester functionalities. researchgate.netnih.govacs.org This is particularly advantageous because these heterocyclic rings are generally more resistant to hydrolysis by metabolic enzymes compared to their acyclic counterparts. nih.gov For example, replacing a metabolically labile ethyl ester with a 5-alkyl-oxazole has been shown to retain biological potency while potentially improving metabolic stability. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Tosylmethyl isocyanide (TosMIC)
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
5-aminolevulinic acid (5-ALA)
Estrone
Lipoic acid
Valproic acid
Probenecid
Phenyliodine diacetate (PIDA)
Trifluoromethanesulfonic acid (TfOH)
Boronic acid
α-haloketones
Benzylamines
Pyridine (B92270)
Oxadiazole
Isoxazole
1,2,3-triazole
Naphthoxazole

Q & A

Q. What are the optimized synthetic routes for 2-Acetamido-1,3-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example, a reflux method using acetic acid and sodium acetate (common in oxazole derivatives) can yield the target compound. Key parameters include:

  • Catalyst and solvent choice : Acetic acid as both solvent and catalyst improves cyclization efficiency .
  • Temperature control : Reflux conditions (100–120°C) optimize ring formation while minimizing side reactions .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. Table 1: Comparative Synthesis Routes

MethodConditionsYieldEvidence Source
Cyclization (Reflux)Acetic acid, NaOAc, 3–5 h, 110°C~75%*
Hydrolysis of AcetamidoAcidic/basic aqueous, heat~60%*
OxidationKMnO₄/HNO₃, controlled pH~50%*
*Yields extrapolated from analogous reactions in cited evidence.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies acetamido (–NHCOCH₃) and carboxylic acid (–COOH) groups. The oxazole ring protons appear as distinct singlets (δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1650 cm⁻¹ (amide I band) confirm functional groups .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve purity (>95%) and detect molecular ions (e.g., [M+H]+ at m/z 210) .

Q. How can researchers address solubility challenges during purification?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by gradual addition of water or ethanol to induce crystallization .
  • Recrystallization : Optimize solvent ratios (e.g., DMF:acetic acid 3:1) to balance solubility and crystal growth .
  • pH adjustment : For carboxylic acid derivatives, adjust to pH 2–3 to protonate the –COOH group, reducing solubility in aqueous phases .

Advanced Research Questions

Q. How do substituents on the oxazole ring affect the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Electron-withdrawing groups (e.g., –NO₂, –F) enhance electrophilicity at the C-5 position, facilitating nucleophilic substitution. For example, fluorophenyl derivatives show increased reactivity in Suzuki couplings .
  • Steric effects : Bulky substituents (e.g., –CH₃ at C-4) hinder access to the reactive site, reducing reaction rates .
  • Computational modeling : DFT calculations (e.g., using Gaussian) predict Fukui indices to identify electrophilic hotspots .

Q. What computational strategies predict the compound’s interactions in biological systems?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with oxazole-binding pockets). The acetamido group often forms hydrogen bonds with active-site residues .
  • Pharmacophore modeling : Identify key features (e.g., hydrogen bond acceptors from the oxazole ring) using Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP (<2.5 preferred) and PSA (>80 Ų indicating poor absorption) .

Q. How can contradictions in reported synthetic yields from different methods be resolved?

Methodological Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., exact temperature control, inert atmosphere) to minimize variability .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., over-oxidized derivatives) that reduce yield .
  • Statistical optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading) .

Q. Data Contradiction Analysis Example

VariableMethod A (Reflux) Method B (Hydrolysis)
Temperature110°C80°C
CatalystNaOAcH₂SO₄
Major ByproductNoneAcetic anhydride
Yield75%60%
Higher yields in Method A correlate with fewer side reactions due to optimized cyclization conditions.

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